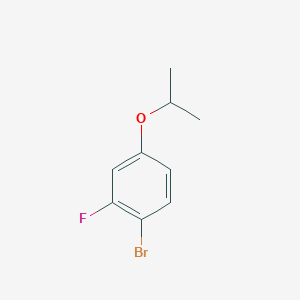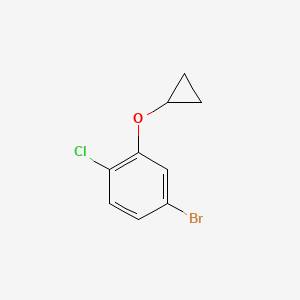
4-Bromo-1-chloro-2-cyclopropoxybenzene
概要
説明
4-Bromo-1-chloro-2-cyclopropoxybenzene is an organic compound with the molecular formula C9H8BrClO It is a derivative of benzene, featuring bromine, chlorine, and cyclopropoxy substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-cyclopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorophenol.
Bromination: The 2-chlorophenol undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-chlorophenol.
Cyclopropylation: The 4-bromo-2-chlorophenol is then reacted with cyclopropyl bromide in the presence of a base like potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 4-Bromo-1-chloro-2-cyclopropoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in appropriate solvents.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
科学的研究の応用
4-Bromo-1-chloro-2-cyclopropoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Agriculture: Possible use in the development of agrochemicals such as herbicides or pesticides.
作用機序
The mechanism of action of 4-Bromo-1-chloro-2-cyclopropoxybenzene depends on its application:
In Organic Synthesis: Acts as a precursor or intermediate, participating in various chemical reactions to form desired products.
In Material Science: Contributes to the properties of the final material, such as conductivity or reactivity.
In Pharmaceuticals: The specific mechanism would depend on the target molecule it is used to synthesize, potentially interacting with biological targets like enzymes or receptors.
類似化合物との比較
4-Bromo-1-chlorobenzene: Lacks the cyclopropoxy group, making it less versatile in certain reactions.
2-Bromo-1-chloro-4-cyclopropoxybenzene: Positional isomer with different reactivity and properties.
4-Bromo-1-chloro-2-methoxybenzene: Contains a methoxy group instead of a cyclopropoxy group, affecting its chemical behavior.
Uniqueness: 4-Bromo-1-chloro-2-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to advancements in multiple scientific fields.
特性
IUPAC Name |
4-bromo-1-chloro-2-cyclopropyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKRIHVMCHWRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
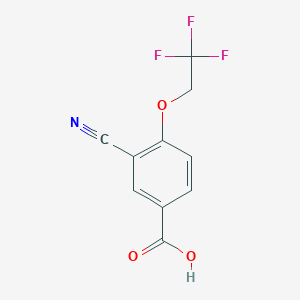

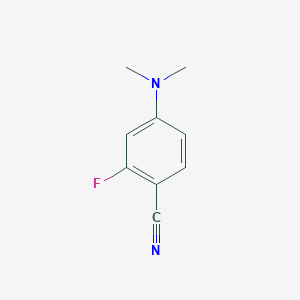
![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)
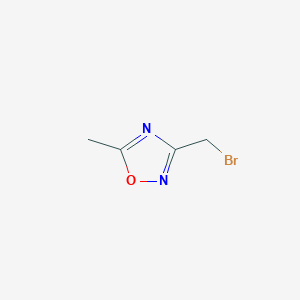



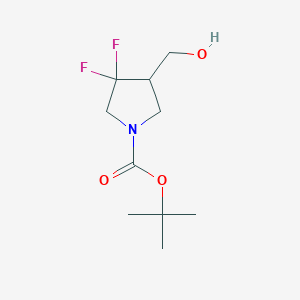

![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol](/img/structure/B1374954.png)
![4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1374955.png)
